molecular formula C9H13N3O4S B5647051 N-cyclopentyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

N-cyclopentyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

Cat. No. B5647051
M. Wt: 259.28 g/mol
InChI Key: XVYQQXPWQYXGOE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is part of the pyrimidine derivatives family, compounds characterized by a six-membered heterocyclic ring structure similar to benzene and pyridine, containing two nitrogen atoms. Pyrimidine derivatives are significant in nature and synthetic chemistry, serving as building blocks for numerous compounds ranging from antibiotics to vitamins and RNA and DNA bases (Kumar, Deep, & Narasimhan, 2019).

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various strategies that allow the introduction of functional groups at specific positions on the ring, enabling the derivation of numerous biologically active compounds. Techniques include condensation reactions of amides, amidines, and carbonyl compounds, often under conditions that facilitate ring closure and functionalization (Maji, 2020).

Molecular Structure Analysis

Pyrimidines' molecular structure is pivotal to their chemical reactivity and biological activity. Structural analysis reveals the impact of substituents on the pyrimidine ring, affecting the compound's pharmacological properties. Structure-activity relationship (SAR) studies emphasize the role of molecular architecture in determining the biological activity of these derivatives (Natarajan, Helina, A. S., & A. S., 2022).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of nitrogen atoms in the ring. These reactions are crucial for the synthesis of compounds with potential therapeutic applications. The chemical properties of pyrimidine derivatives, such as reactivity towards different chemical agents, are essential for the development of new drugs and materials (Rashid et al., 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystalline structure, are influenced by the molecular structure and substituents on the pyrimidine ring. These properties are critical for the compound's application in pharmaceutical formulations and material science (Roopan & Sompalle, 2016).

Chemical Properties Analysis

Pyrimidine derivatives exhibit a wide range of chemical properties based on their structure, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential for tautomerism. These chemical properties play a significant role in their biological activity and interaction with biological targets (Paiardini et al., 2017).

properties

IUPAC Name

N-cyclopentyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c13-8-7(5-10-9(14)11-8)17(15,16)12-6-3-1-2-4-6/h5-6,12H,1-4H2,(H2,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYQQXPWQYXGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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